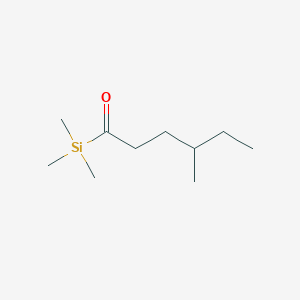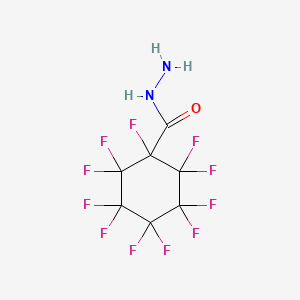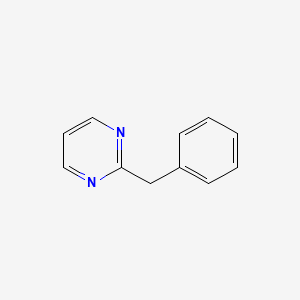
2-Benzylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylpyrimidine is an organic compound with the molecular formula C11H10N2 It is a derivative of pyrimidine, where a benzyl group is attached to the second carbon of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylpyrimidine typically involves the reaction of benzyl halides with pyrimidine derivatives. One common method is the reaction of benzyl chloride with pyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzylpyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzyl or pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Benzylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antimicrobial and antioxidant agent.
Mecanismo De Acción
The mechanism of action of 2-Benzylpyrimidine involves its interaction with various molecular targets and pathways. In medicinal chemistry, it is known to inhibit specific enzymes and receptors, leading to its therapeutic effects. For example, it can inhibit kinases involved in cancer cell proliferation, induce apoptosis, and modulate inflammatory pathways . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used.
Comparación Con Compuestos Similares
- 2-Benzylpyridine
- 4-Benzylpyrimidine
- 2-Benzylpyrazine
Comparison: 2-Benzylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to 2-Benzylpyridine, it has a different nitrogen positioning, affecting its reactivity and interaction with biological targets. 4-Benzylpyrimidine, on the other hand, has the benzyl group attached to the fourth carbon, leading to different steric and electronic effects .
Propiedades
Número CAS |
106564-15-2 |
|---|---|
Fórmula molecular |
C11H10N2 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
2-benzylpyrimidine |
InChI |
InChI=1S/C11H10N2/c1-2-5-10(6-3-1)9-11-12-7-4-8-13-11/h1-8H,9H2 |
Clave InChI |
OOLOAWZLPBDRJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


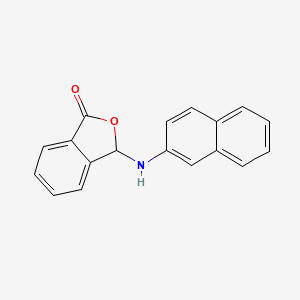
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B14149333.png)
![4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14149335.png)
![5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline](/img/structure/B14149343.png)

![3-Cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B14149346.png)
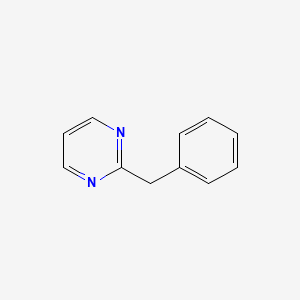
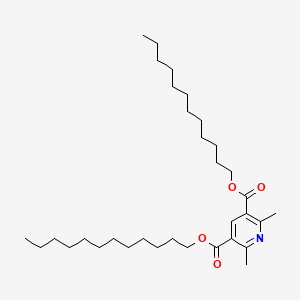
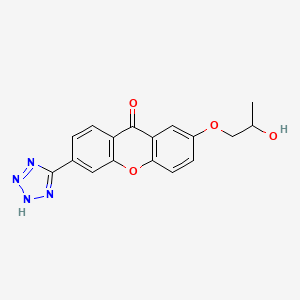
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14149364.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2-(4-methoxyphenyl)quinolin-4-yl]methanone](/img/structure/B14149392.png)
![N-(4-methoxyphenyl)-4-oxo-4-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]butanamide](/img/structure/B14149397.png)
